32-Oxohexatetracont-45-EN-10-YL acetate
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Overview
Description
32-Oxohexatetracont-45-EN-10-YL acetate is a chemical compound with the molecular formula C48H90O3 It is characterized by a long carbon chain with a double bond and an acetate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 32-Oxohexatetracont-45-EN-10-YL acetate typically involves the esterification of 32-Oxohexatetracont-45-EN-10-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process includes the purification of the final product through distillation or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
32-Oxohexatetracont-45-EN-10-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydroxide (NaOH) or lithium aluminum hydride (LiAlH4) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
32-Oxohexatetracont-45-EN-10-YL acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 32-Oxohexatetracont-45-EN-10-YL acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release the active alcohol, which then exerts its effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
32-Oxohexatetracont-45-EN-10-ol: The parent alcohol from which the acetate is derived.
Hexatetracont-45-EN-10-YL acetate: A similar compound with a different functional group.
32-Oxohexatetracont-45-EN-10-YL butyrate: An ester with a different acyl group.
Uniqueness
32-Oxohexatetracont-45-EN-10-YL acetate is unique due to its specific structural features, such as the long carbon chain and the presence of both a double bond and an acetate group. These characteristics confer distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
138843-17-1 |
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Molecular Formula |
C48H92O3 |
Molecular Weight |
717.2 g/mol |
IUPAC Name |
32-oxohexatetracont-45-en-10-yl acetate |
InChI |
InChI=1S/C48H92O3/c1-4-6-8-10-12-13-14-24-27-31-34-38-42-47(50)43-39-35-32-28-25-22-20-18-16-15-17-19-21-23-26-29-33-37-41-45-48(51-46(3)49)44-40-36-30-11-9-7-5-2/h4,48H,1,5-45H2,2-3H3 |
InChI Key |
ICDIZGXAKDCWOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCC=C)OC(=O)C |
Origin of Product |
United States |
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